molecular formula C10H7F3N2 B13604382 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B13604382
M. Wt: 212.17 g/mol
InChI Key: JNWORUJFMNFLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are often used.

    Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
  • 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid

Comparison: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-5-15-4-1-7(8)9(6-14)2-3-9/h1,4-5H,2-3H2

InChI Key

JNWORUJFMNFLRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=NC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.